4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol

Lipophilicity Drug-likeness Membrane permeability

4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 588673-51-2, MW 249.33 g/mol, C12H15N3OS) is a heterocyclic building block belonging to the 4,5-disubstituted-1,2,4-triazole-3-thiol class. The compound possesses a 2-methylphenoxyethyl substituent at the 5-position, a methyl group at the N4-position, and an exocyclic thiol group that tautomerizes with the thione form.

Molecular Formula C12H15N3OS
Molecular Weight 249.33 g/mol
CAS No. 588673-51-2
Cat. No. B1275675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
CAS588673-51-2
Molecular FormulaC12H15N3OS
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(C)C2=NNC(=S)N2C
InChIInChI=1S/C12H15N3OS/c1-8-6-4-5-7-10(8)16-9(2)11-13-14-12(17)15(11)3/h4-7,9H,1-3H3,(H,14,17)
InChIKeyOKBATRZDTGFJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 588673-51-2): Procurement-Relevant Physicochemical and Structural Baseline


4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 588673-51-2, MW 249.33 g/mol, C12H15N3OS) is a heterocyclic building block belonging to the 4,5-disubstituted-1,2,4-triazole-3-thiol class [1]. The compound possesses a 2-methylphenoxyethyl substituent at the 5-position, a methyl group at the N4-position, and an exocyclic thiol group that tautomerizes with the thione form [1]. Computed properties from PubChem include XLogP3-AA of 2.4, topological polar surface area (tPSA) of 69 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. Notably, this compound contains one undefined atom stereocenter at the ethylidene linker carbon, conferring chirality absent in simpler methylene-linked analogs [1].

Why In-Class 1,2,4-Triazole-3-thiols Cannot Be Interchanged with 4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 588673-51-2)


Within the 1,2,4-triazole-3-thiol scaffold, seemingly minor structural modifications—such as altering the N4-alkyl group or the linker between the triazole core and the phenoxy moiety—produce substantial shifts in key physicochemical properties including lipophilicity, polar surface area, hydrogen bonding capacity, and stereochemistry [1]. These shifts directly impact molecular recognition, pharmacokinetic profile, and synthetic tractability, making one analog unsuitable as a generic substitute for another [1]. The quantitative comparisons below demonstrate that the target compound occupies a distinct property space—intermediate lipophilicity, higher tPSA, and the presence of a chiral ethylidene linker—that cannot be replicated by its closest methylene-linked, 4-ethyl, or 4-allyl congeners [1].

Quantitative Differentiation Evidence Guide for 4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 588673-51-2) vs. Closest Analogs


Lipophilicity (XLogP3-AA): Intermediate LogP of 2.4 Distinguishes the Target from More Hydrophilic Methylene and More Lipophilic 4-Allyl Analogs

The target compound exhibits a computed XLogP3-AA of 2.4, as reported by PubChem [1]. In contrast, the direct methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (CAS 312505-13-8) has a computed LogP of 1.93 , while the 4-allyl analog 4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 667414-42-8) reaches a LogP of 3.2 . The target compound is therefore 0.47 log units more lipophilic than the methylene analog and 0.8 log units less lipophilic than the 4-allyl analog, occupying an intermediate partition coefficient that generally falls within the optimal range (LogP 1–3) for oral bioavailability and passive membrane diffusion [1].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (tPSA): Target tPSA of 69 Ų Is 73% Higher Than the Methylene-Linker Analog (39.9 Ų)

The target compound has a computed tPSA of 69 Ų [1], whereas the methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has a tPSA of 39.9 Ų . This represents a 29.1 Ų (73%) increase in polar surface area attributable to the thione tautomer contribution of the triazole-3-thiol core with the ethylidene substituent [1]. Both values remain below the typical threshold of 140 Ų associated with oral bioavailability, but the substantial difference indicates divergent solubility and passive permeability profiles between these two structurally similar compounds [1].

Polar surface area Solubility Blood-brain barrier penetration

Stereochemistry: Chiral Ethylidene Linker Differentiates the Target from Achiral Methylene-Linker Analogs

PubChem lists one undefined atom stereocenter for the target compound, corresponding to the ethylidene carbon linking the triazole core to the 2-methylphenoxy group [1]. By contrast, the methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is explicitly annotated as stereochemistry = achiral with zero undefined atom stereocenters . This stereochemical divergence means the target compound exists as a racemic mixture with the potential for enantiomer-specific biological interactions, while the methylene analog presents a single molecular entity incapable of chiral recognition [1].

Chirality Enantioselectivity Stereochemistry

Molecular Weight: Target (249.33 g/mol) Occupies an Intermediate MW Window Between Lighter Methylene (235) and Heavier 4-Ethyl (263.36) Analogs

The target compound has a molecular weight of 249.33 g/mol [1]. The methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is lighter at 235 g/mol , while the 4-ethyl analog 4-ethyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 588673-87-4) is heavier at 263.36 g/mol . The target thus represents an intermediate molecular weight within this congeneric series, differing by +14 g/mol from the methylene analog and –14 g/mol from the 4-ethyl analog [1].

Molecular weight Ligand efficiency Lead-likeness

Hydrogen Bond Donor Count: Target Has One HBD vs. Zero in the Methylene-Linker Analog, Altering Solubility and Target Binding Profiles

The target compound has one hydrogen bond donor (HBD), computed from the thiol/thione tautomer [1]. The methylene-linker analog 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has zero HBD . This difference of one HBD arises from the tautomeric equilibrium of the 1,2,4-triazole-3-thiol core and the influence of the 5-substituent on the thiol-thione ratio [1]. The presence of an HBD alters hydrogen-bonding capacity with biological targets and affects aqueous solubility, representing a qualitative and quantitative difference between these otherwise closely related scaffolds [1].

Hydrogen bonding Solubility Drug-receptor interactions

High-Value Research and Procurement Application Scenarios for 4-Methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol (CAS 588673-51-2)


Lead-Like Scaffold for Enantioselective Medicinal Chemistry Optimization

The compound's intermediate LogP (2.4), lead-like molecular weight (249.33 g/mol), and chiral ethylidene center make it an ideal starting scaffold for enantioselective medicinal chemistry campaigns [1]. Unlike the achiral methylene analog (LogP 1.93, tPSA 39.9 Ų), this compound can undergo chiral resolution to yield enantiopure derivatives, enabling structure-activity relationship (SAR) studies that probe stereospecific target engagement [1]. The higher tPSA (69 Ų) relative to the methylene analog also predicts improved aqueous solubility, facilitating in vitro assay development [1].

Comparative QSAR and Pharmacophore Modeling of Triazole-3-thiol Bioisosteres

This compound's intermediate position across multiple property axes—LogP midway between the more hydrophilic methylene analog (1.93) and more lipophilic 4-allyl analog (3.2), MW between lighter and heavier congeners, and HBD of 1 vs. 0—makes it a valuable reference compound for quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies [1]. Its well-defined computed properties enable calibration of predictive models for triazole-3-thiol bioisostere libraries, where small property shifts from linker or N4 modifications translate to measurable biological outcome differences [1].

Chemical Biology Probe for Studying Tautomerism-Dependent Target Recognition

The target compound exhibits a thiol-thione tautomerism with one HBD [1], contrasting with the HBD-deficient methylene analog . This tautomeric characteristic, combined with the chiral linker, makes it a useful chemical biology probe for investigating how tautomerism and stereochemistry jointly influence molecular recognition by enzymes, receptors, or transporters. Procurement for such comparative biophysical studies is justified when structure-based hypotheses require the specific combination of chiral ethylidene linker, intermediate lipophilicity, and hydrogen-bonding capacity that this compound uniquely provides within its congeneric series [1].

Building Block for Diversity-Oriented Synthesis of Chiral Triazole Libraries

As a ChemBridge screening compound (CHEMBRDG-BB 3018136) with a reactive thiol handle, one undefined stereocenter, and three rotatable bonds [1], this compound serves as a versatile building block for diversity-oriented synthesis. The thiol group permits S-alkylation, S-arylation, and oxidation chemistries to generate sulfonamides or disulfides, while the chiral center may influence diastereoselectivity in subsequent transformations—a capability unavailable with the achiral methylene analog . This makes the compound preferable for constructing stereochemically diverse triazole libraries for high-throughput screening [1].

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